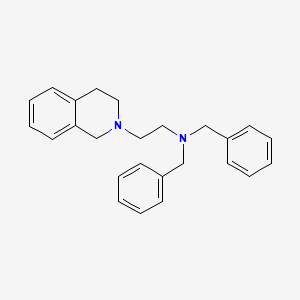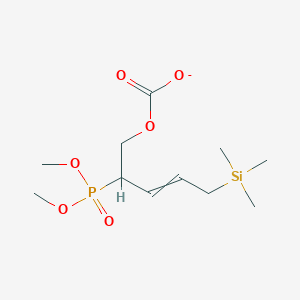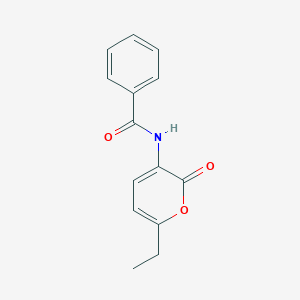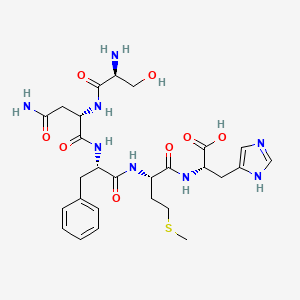
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine is a complex organic compound that belongs to the class of amines. This compound features a dihydroisoquinoline core, which is a common structural motif in many biologically active molecules. The presence of dibenzyl groups further enhances its chemical properties, making it a subject of interest in various fields of research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine typically involves multiple steps:
Formation of the Dihydroisoquinoline Core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Dibenzyl Groups: This step often involves reductive amination, where benzyl chloride reacts with the dihydroisoquinoline intermediate in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon, converting the compound into its fully saturated form.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where halogenated reagents replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Palladium on carbon, sodium borohydride.
Substitution: Benzyl chloride, sodium cyanoborohydride.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated amines.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways Involved: Modulation of neurotransmitter release, inhibition of enzyme activity, and alteration of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dibenzyl-2-phenylethylamine: Similar structure but lacks the dihydroisoquinoline core.
N,N-Dibenzyl-1-phenylethylamine: Similar structure but with a different substitution pattern on the ethylamine chain.
Uniqueness
N,N-Dibenzyl-2-(3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-amine is unique due to its combination of the dihydroisoquinoline core and dibenzyl groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
827310-27-0 |
|---|---|
Fórmula molecular |
C25H28N2 |
Peso molecular |
356.5 g/mol |
Nombre IUPAC |
N,N-dibenzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine |
InChI |
InChI=1S/C25H28N2/c1-3-9-22(10-4-1)19-27(20-23-11-5-2-6-12-23)18-17-26-16-15-24-13-7-8-14-25(24)21-26/h1-14H,15-21H2 |
Clave InChI |
YZOVUEGAVQZUAD-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=CC=CC=C21)CCN(CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-2,2-diphenylethan-1-one](/img/structure/B14215046.png)

![Silane, [(4-bromophenyl)methoxy]dimethylphenyl-](/img/structure/B14215055.png)


![1,3,5-Tribromo-2-[(1-bromoethenyl)oxy]benzene](/img/structure/B14215077.png)



![2-(Cyclohex-1-en-1-yl)-N-[(1S)-1-phenylethyl]acetamide](/img/structure/B14215098.png)

![{[4-(Naphthalen-2-yl)but-1-yn-1-yl]oxy}tri(propan-2-yl)silane](/img/structure/B14215127.png)

![1H-Pyrazolo[4,3-c]isoquinoline, 7-bromo-3-methyl-5-phenyl-](/img/structure/B14215140.png)
